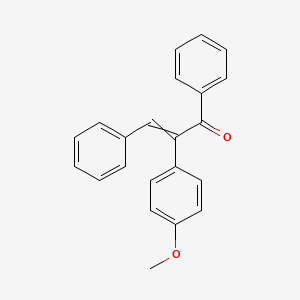![molecular formula C15H15NO2 B14353415 2-Methoxy-4-[(3-methylanilino)methylidene]cyclohexa-2,5-dien-1-one CAS No. 90334-56-8](/img/structure/B14353415.png)
2-Methoxy-4-[(3-methylanilino)methylidene]cyclohexa-2,5-dien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-4-[(3-methylanilino)methylidene]cyclohexa-2,5-dien-1-one is an organic compound known for its unique chemical structure and properties.
Métodos De Preparación
The synthesis of 2-Methoxy-4-[(3-methylanilino)methylidene]cyclohexa-2,5-dien-1-one typically involves the condensation of primary amines with corresponding aldehydes in methanol, followed by the reduction of the resulting Schiff bases with sodium borohydride in methanol and dichloromethane at room temperature . This method ensures the formation of the desired compound with high purity and yield.
Análisis De Reacciones Químicas
2-Methoxy-4-[(3-methylanilino)methylidene]cyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions typically involve reagents like sodium borohydride, resulting in the formation of amine derivatives.
Aplicaciones Científicas De Investigación
2-Methoxy-4-[(3-methylanilino)methylidene]cyclohexa-2,5-dien-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2-Methoxy-4-[(3-methylanilino)methylidene]cyclohexa-2,5-dien-1-one involves its interaction with molecular targets and pathways within biological systems. The compound’s conjugated system allows it to participate in electron transfer processes, influencing various biochemical pathways. Its specific molecular targets and detailed pathways are still under investigation .
Comparación Con Compuestos Similares
2-Methoxy-4-[(3-methylanilino)methylidene]cyclohexa-2,5-dien-1-one can be compared with other similar compounds such as:
2-Methoxy-4-methylidenecyclohexa-2,5-dien-1-one: Shares a similar core structure but differs in the substituent groups.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Another related compound with variations in the amino and methoxy groups.
Propiedades
Número CAS |
90334-56-8 |
|---|---|
Fórmula molecular |
C15H15NO2 |
Peso molecular |
241.28 g/mol |
Nombre IUPAC |
2-methoxy-4-[(3-methylphenyl)iminomethyl]phenol |
InChI |
InChI=1S/C15H15NO2/c1-11-4-3-5-13(8-11)16-10-12-6-7-14(17)15(9-12)18-2/h3-10,17H,1-2H3 |
Clave InChI |
OAOQVQVTDQPVBO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)N=CC2=CC(=C(C=C2)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(E,E)-1,1'-Oxybis[(4-bromophenyl)diazene]](/img/structure/B14353344.png)
![Phenol, 4-nitro-2-[[(2,4,6-trimethylphenyl)imino]methyl]-](/img/structure/B14353348.png)

![[4-(3-Butyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)phenyl]acetic acid](/img/structure/B14353376.png)
![N-[(3-Isocyanato-4-methylphenyl)carbamoyl]prop-2-enamide](/img/structure/B14353383.png)
![3-(4-Methoxyphenyl)-1-[4-(2-methylphenyl)piperazin-1-yl]butan-1-one](/img/structure/B14353385.png)





